molecular formula C14H19FeN B8721195 (R)-N,N-dimethyl-1-ferrocenylethylamine

(R)-N,N-dimethyl-1-ferrocenylethylamine

Cat. No.: B8721195
M. Wt: 257.15 g/mol
InChI Key: UNMQCGHIBZALKM-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-[1-(Dimethylamino)ethyl]ferrocene, also known as ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine, is an organometallic compound with the molecular formula C14H19FeN. It is a chiral amine derivative of ferrocene, which is a well-known metallocene with a sandwich structure consisting of two cyclopentadienyl rings bound to a central iron atom. This compound is notable for its applications in asymmetric synthesis and catalysis due to its chiral nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[1-(Dimethylamino)ethyl]ferrocene typically begins with the preparation of racemic 1-ferrocenylethanol. This intermediate is then converted to 1-ferrocenylchloroethane, which undergoes substitution with dimethylamine to yield a racemic mixture of [1-(Dimethylamino)ethyl]ferrocene. The racemic mixture is resolved into its enantiomers using recrystallization techniques, often involving tartrate salts .

Industrial Production Methods

Industrial production methods for ®-[1-(Dimethylamino)ethyl]ferrocene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

®-[1-(Dimethylamino)ethyl]ferrocene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving ®-[1-(Dimethylamino)ethyl]ferrocene include oxidizing agents like ferric chloride for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ferric chloride yields ferrocenium ions, while reduction with lithium aluminum hydride can produce different amine derivatives .

Mechanism of Action

The mechanism by which ®-[1-(Dimethylamino)ethyl]ferrocene exerts its effects is primarily through its role as a chiral ligand. It can coordinate with metal centers in catalytic systems, inducing chirality in the resulting products. The molecular targets and pathways involved depend on the specific application, such as asymmetric catalysis or chiral drug synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-[1-(Dimethylamino)ethyl]ferrocene is unique due to its high enantiomeric purity and its effectiveness as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in various chemical reactions makes it a valuable tool in both academic research and industrial applications .

Properties

Molecular Formula

C14H19FeN

Molecular Weight

257.15 g/mol

IUPAC Name

cyclopenta-1,3-diene;(1R)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron(2+)

InChI

InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/q2*-1;+2/t8-;;/m1../s1

InChI Key

UNMQCGHIBZALKM-YCBDHFTFSA-N

Isomeric SMILES

C[C@H](C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CC(C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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